Navigating the Yellows: A Technical Guide to "Permanent Yellow RN" and its Chemical Identities
Navigating the Yellows: A Technical Guide to "Permanent Yellow RN" and its Chemical Identities
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide addresses the chemical properties of "Permanent Yellow RN," a commercial name that can refer to distinct chemical entities, primarily Pigment Yellow 65 (C.I. 11740) and, in some contexts, the chemically different Pigment Yellow 17 (C.I. 21105) . This document provides a detailed examination of both pigments to mitigate ambiguity and equip researchers with precise data for their work.
Part 1: Clarification of "Permanent Yellow RN" Nomenclature
The trade name "Permanent Yellow RN" is not uniquely assigned to a single chemical structure. Market and historical variations have led to its association with at least two distinct organic pigments. The primary and most commonly identified compound is Pigment Yellow 65. However, due to overlapping applications and similar color characteristics, the diarylide-based Pigment Yellow 17 is also sometimes referenced with similar nomenclature. This guide will, therefore, present the technical properties of both compounds in separate, clearly delineated sections to ensure scientific accuracy.
Part 2: Pigment Yellow 65 (C.I. 11740) - The Predominant "Permanent Yellow RN"
Pigment Yellow 65 is a monoazo pigment recognized for its reddish-yellow hue and good fastness properties.[1][2]
Chemical Identification and Core Properties
| Property | Value | Source(s) |
| Chemical Name | 2-[(4-methoxy-2-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxobutanamide | [3] |
| Synonyms | Hansa Yellow RN, C.I. 11740, Fast Yellow RN | [4] |
| CAS Number | 6528-34-3 | [3][4][5][6][7] |
| EINECS Number | 229-419-9 | [3][4][6] |
| Molecular Formula | C18H18N4O6 | [3][4][5][7] |
| Molecular Weight | 386.36 g/mol | [4][5][7][8] |
| Appearance | Yellow to reddish-yellow powder | [1][2] |
Physicochemical Properties
Pigment Yellow 65 exhibits properties that make it suitable for applications requiring good stability.
| Property | Value | Source(s) |
| Density | ~1.33 - 1.6 g/cm³ | [1][2] |
| Heat Fastness | Up to 150-260°C | [5][7] |
| Light Fastness | Good (Rating of 7 on a scale of 1-8) | [5][7] |
| Acid Fastness | Excellent (Rating of 5 on a scale of 1-5) | [5][7] |
| Alkali Fastness | Excellent (Rating of 5 on a scale of 1-5) | [5][7] |
| Water Fastness | Very Good (Rating of 5 on a scale of 1-5) | [9] |
| Oil Absorption | 26-62 g/100g | [5] |
| pH Value | 5.1 - 8.0 | [5][7] |
Synthesis Pathway
The synthesis of Pigment Yellow 65 is a classic example of a diazotization-coupling reaction. This industrial process is valued for its efficiency and scalability.
Conceptual Workflow:
-
Diazotization: A primary aromatic amine, 4-methoxy-2-nitroaniline, is converted into a diazonium salt by reacting it with nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures.
-
Coupling: The resulting diazonium salt is then reacted with a coupling component, in this case, N-(2-methoxyphenyl)-3-oxobutanamide (o-acetoacetanisidide). This electrophilic substitution reaction forms the stable azo linkage (-N=N-), which is the chromophore responsible for the pigment's color.
Caption: Synthesis of Pigment Yellow 65 via diazotization and coupling.
Applications
Permanent Yellow RN, as Pigment Yellow 65, is primarily utilized in:
-
Paints and Coatings: Including water-based and solvent-based systems due to its good resistance properties.[9][10][11]
-
Printing Inks: Suitable for both aqueous and solvent-based inks.[9][10]
-
Plastics and Rubber: Used for coloring various polymers like PVC and PE.[5][7]
-
Stationery Products: Valued for its vibrant color in stationery applications.[5]
Part 3: Pigment Yellow 17 (C.I. 21105) - A Diarylide Alternative
Pigment Yellow 17 is a diarylide yellow pigment, also known as Benzidine Yellow. It is characterized by a greenish-yellow shade and is a disazo compound. While chemically distinct from Pigment Yellow 65, some trade names overlap.
Chemical Identification and Core Properties
| Property | Value | Source(s) |
| Chemical Name | 2,2'-[(3,3'-Dichlorobiphenyl-4,4'-diyl)bis(azo)]bis[N-(2-methoxyphenyl)-3-oxobutyramide] | [12] |
| Synonyms | C.I. Pigment Yellow 17, Permanent Yellow GG, Benzidine Yellow GG | |
| CAS Number | 4531-49-1 | [12][13][14] |
| EINECS Number | 224-867-1 | [12] |
| Molecular Formula | C34H30Cl2N6O6 | [12][13][14] |
| Molecular Weight | 689.54 g/mol | [13][14] |
| Appearance | Greenish-yellow powder |
Physicochemical Properties
Pigment Yellow 17 offers a different set of performance characteristics compared to Pigment Yellow 65.
| Property | Value | Source(s) |
| Density | ~1.30 - 1.66 g/cm³ | [14] |
| Heat Stability | Up to 200-240°C | [12][14] |
| Light Fastness | Good (Rating of 6-7 on a scale of 1-8) | [12][15] |
| Migration Resistance | Poor to Moderate | [12] |
| Solubility | Soluble in butanol and xylene | |
| Chemical Resistance | Resistant to acids, alkalis, and solvents |
Synthesis Pathway
The synthesis of Pigment Yellow 17 is more complex, involving a bis-diazotization reaction.
Conceptual Workflow:
-
Bis-Diazotization: The diamine, 3,3'-dichlorobenzidine, is treated with two equivalents of nitrous acid to form a tetra-azonium salt. This reaction requires careful temperature control.
-
Coupling: The resulting tetra-azonium salt is then coupled with two equivalents of the coupling component, N-(2-methoxyphenyl)-3-oxobutanamide (o-acetoacetanisidide), to form the final disazo pigment.
Caption: Synthesis of Pigment Yellow 17 via bis-diazotization and coupling.
Applications
Pigment Yellow 17 is a versatile pigment used in a variety of sectors:
-
Printing Inks: Widely used in offset, water-based, and solvent-based inks.[16]
-
Plastics: A coloring agent for polyolefins (PE, PP), PVC, and rubber.[16]
-
Textiles: Applied in textile printing and for spin dyeing of viscose rayon.
-
Coatings: Used in industrial paints and powder coatings.[16]
Part 4: Spectral and Analytical Considerations
While specific, verified spectra (IR, UV-Vis, NMR) are proprietary or found in specialized databases, the chemical structures allow for predictable spectral characteristics.
-
Infrared (IR) Spectroscopy: Both pigments will show characteristic peaks for N-H stretching (amide), C=O stretching (amide and ketone groups), and aromatic C=C bending. The presence of the nitro group (NO2) in Pigment Yellow 65 and the C-Cl bond in Pigment Yellow 17 would be key distinguishing features.
-
UV-Visible Spectroscopy: The extended conjugation provided by the azo linkage results in strong absorption in the visible region, giving the yellow color. The exact λmax will differ based on the specific electronic structure of each molecule.
-
Fluorescence: Some diarylide pigments like Pigment Yellow 17 are known to exhibit solid-state fluorescence.[8][17]
Part 5: Safety and Handling
For both pigments, standard laboratory safety protocols should be followed.
-
General Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.[18][19]
-
Personal Protective Equipment (PPE): Safety goggles, gloves, and a dust mask or respirator are recommended.[19][20]
-
Toxicology: Neither substance is classified as acutely toxic, but they may cause skin or eye irritation upon contact.[18][21] Long-term exposure data is limited. A key consideration for diarylide pigments derived from 3,3'-dichlorobenzidine (like PY17) is the potential for cleavage of the azo bond to release the parent aromatic amine, which is a known carcinogen. Modern manufacturing processes aim to produce stable pigments that minimize this risk under normal conditions of use.
-
Storage: Store in a dry, cool place away from direct sunlight and incompatible materials.[18]
Part 6: Conclusion for the Research Professional
The designation "Permanent Yellow RN" is ambiguous and requires careful verification of the specific chemical identity through its CAS number or Colour Index (C.I.) name. Pigment Yellow 65 (a monoazo pigment) and Pigment Yellow 17 (a disazo diarylide pigment) possess distinct chemical structures, synthesis routes, and performance profiles. Researchers must confirm which compound is relevant to their application to ensure the validity and reproducibility of their work. This guide provides the foundational chemical and physical data for both potential candidates, enabling informed selection and use in a scientific setting.
References
-
Ataman Kimya. PIGMENT YELLOW 17. [Link]
-
First Continental International. Organic Pigment – 1165 Permanent Yellow RN. [Link]
-
Solar Impex. Pigment Yellow 17. [Link]
-
Hangzhou Epsilon Chemical Co.,Ltd. Pigment Yellow 17. [Link]
-
SY Chemical Co., Ltd. Pigment Yellow 17. [Link]
-
UL Prospector. Permanent Yellow RN by Zhejiang Chembest United Industrial Co., Ltd.. [Link]
-
HUPC GLOBAL CHEMICAL. Pigment Yellow 65|Fast Yellow RN|Hansa Yellow RN. [Link]
-
PubChem. 2-[[2-chloro-4-[3-chloro-4-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2-methoxyphenyl)-3-oxobutanamide. [Link]
-
IS NIR Spectra. IS NIR Spectra. [Link]
-
SY Chemical Co., Ltd. Pigment Yellow 12. [Link]
-
Carl ROTH. Safety Data Sheet: Golden Yellow RNL. [Link]
-
DayGlo Color Corp. Safety Data Sheet. [Link]
-
Greenbook.net. Safety Data Sheet. [Link]
-
Infrared and Raman Users Group (IRUG). Interactive IRUG Spectrum. [Link]
-
PubChem. C.I. Pigment Yellow 83. [Link]
-
YouTube. Permanent Yellow Deep Watercolor - Paint Characteristics & Color Mixing. [Link]
-
ColourLex. Infrared Spectroscopy. [Link]
-
Chemos GmbH&Co.KG. Safety Data Sheet: Pigment yellow 101. [Link]
-
Win-Chem. Solvent Yellow 114. [Link]
-
SpectraBase. Pigment Yellow 83 - Optional[FTIR] - Spectrum. [Link]
Sources
- 1. ulprospector.com [ulprospector.com]
- 2. Permanent Yellow Rn | 6528-34-3 | Benchchem [benchchem.com]
- 3. Organic Pigment – 1165 Permanent Yellow RN | Products | First Continental International | Window to the Chemical World [fci-nj.com]
- 4. union-pigment.com [union-pigment.com]
- 5. Permanent Yellow RN-P-Organic pigment-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]
- 6. Chemical CAS No. 6528-34-3 Permanent Yellow Rn Pigment Yellow 65 - Pigment Yellow and Organic Pigment [mornichemical.en.made-in-china.com]
- 7. PIGMENT YELLOW RN-Organic pigment-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. specialchem.com [specialchem.com]
- 10. specialchem.com [specialchem.com]
- 11. specialchem.com [specialchem.com]
- 12. solarimpex.com [solarimpex.com]
- 13. echemi.com [echemi.com]
- 14. Pigment Yellow 17 - SY Chemical Co., Ltd. [sypigment.com]
- 15. Pigment Yellow 17-shanghai colors ltd [shanghai-colors.com]
- 16. epsilonpigments.com [epsilonpigments.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. carlroth.com [carlroth.com]
- 19. chemos.de [chemos.de]
- 20. edvotek.com [edvotek.com]
- 21. images.thdstatic.com [images.thdstatic.com]
